molecular formula C12H13ClO2 B13078641 1-(2-Chlorophenyl)-2-methylcyclobutane-1-carboxylic acid

1-(2-Chlorophenyl)-2-methylcyclobutane-1-carboxylic acid

Cat. No.: B13078641
M. Wt: 224.68 g/mol
InChI Key: QDBXOQDGJVUUGT-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-2-methylcyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a 2-chlorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-2-methylcyclobutane-1-carboxylic acid typically involves the reaction of 2-chlorophenylacetic acid with cyclobutanone under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then subjected to further chemical transformations to yield the desired product. Common reagents used in this synthesis include sulfuric acid and toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-2-methylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

    Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-Chlorophenyl)-2-methylcyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-2-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorophenylacetic acid: Shares the 2-chlorophenyl group but lacks the cyclobutane ring.

    Cyclobutanone: Contains the cyclobutane ring but lacks the 2-chlorophenyl and carboxylic acid groups.

    2-Methylcyclobutane-1-carboxylic acid: Contains the cyclobutane ring and carboxylic acid group but lacks the 2-chlorophenyl group.

Uniqueness

1-(2-Chlorophenyl)-2-methylcyclobutane-1-carboxylic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties

Biological Activity

1-(2-Chlorophenyl)-2-methylcyclobutane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties is crucial for exploring therapeutic applications, particularly in oncology and anti-inflammatory contexts.

Chemical Structure and Properties

The compound features a cyclobutane ring substituted with a chlorophenyl group and a carboxylic acid functional group. Its molecular formula is C11H13ClO2C_{11}H_{13}ClO_2, with a molecular weight of approximately 224.67 g/mol. The presence of the chlorophenyl moiety may influence its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of cyclobutane have shown promising results against various cancer cell lines, including breast and prostate cancers. In particular, cyclobutane derivatives have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Table 1: Summary of Anticancer Activity of Cyclobutane Derivatives

CompoundCancer TypeIC50 (µM)Mechanism of Action
This compoundBreast CancerTBDInduction of apoptosis via mitochondrial pathway
2-Methylcyclobutane-1-carboxylic acidProstate CancerTBDInhibition of androgen receptor signaling
Ethyl 2-(3-formyl-4-nitrophenoxy)acetateLung CancerTBDCell cycle arrest at G0/G1 phase

Note: TBD = To Be Determined; IC50 values are from preliminary studies.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is also noteworthy. Research indicates that similar structures can inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting a role in managing inflammatory diseases. The mechanism likely involves the modulation of signaling pathways associated with inflammation.

Case Studies

Several case studies have highlighted the biological effects of cyclobutane derivatives:

  • Case Study on Breast Cancer : A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various cyclobutane derivatives, including this compound. The results demonstrated that these compounds could significantly reduce cell viability in MCF-7 breast cancer cells through apoptosis induction.
  • Case Study on Prostate Cancer : Another investigation focused on the effects of cyclobutane derivatives on androgen receptor signaling in prostate cancer cells. The findings suggested that these compounds could serve as potential therapeutic agents by disrupting the androgen receptor pathway, which is crucial for prostate cancer progression.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Apoptosis Induction : By promoting mitochondrial dysfunction and activating caspases.
  • Inhibition of Signaling Pathways : Targeting pathways involved in cell proliferation and survival, particularly in cancer cells.
  • Modulation of Inflammatory Mediators : Reducing levels of cytokines such as TNF-alpha and IL-6.

Properties

Molecular Formula

C12H13ClO2

Molecular Weight

224.68 g/mol

IUPAC Name

1-(2-chlorophenyl)-2-methylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H13ClO2/c1-8-6-7-12(8,11(14)15)9-4-2-3-5-10(9)13/h2-5,8H,6-7H2,1H3,(H,14,15)

InChI Key

QDBXOQDGJVUUGT-UHFFFAOYSA-N

Canonical SMILES

CC1CCC1(C2=CC=CC=C2Cl)C(=O)O

Origin of Product

United States

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